![molecular formula C10H9NS2 B1307199 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indol CAS No. 352524-37-9](/img/structure/B1307199.png)

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

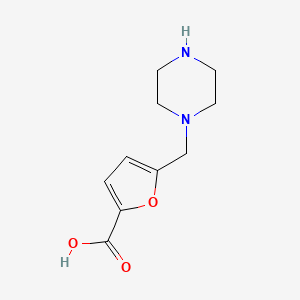

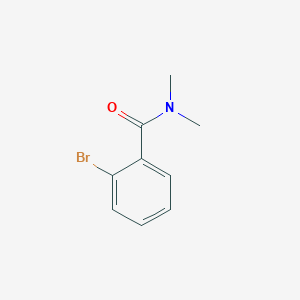

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is a chemical compound with the molecular formula C10H9NS2 and a molecular weight of 207.32 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The InChI code for 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is 1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 . This indicates the connectivity and hydrogen count of its atoms.Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole include a molecular weight of 207.32 .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate haben vielversprechende Ergebnisse in der antiviralen Forschung gezeigt. Beispielsweise wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylatderivate hergestellt und als antivirale Mittel berichtet . Diese Verbindungen zeigten eine inhibitorische Aktivität gegen Influenza A .

Entzündungshemmende Eigenschaften

Indolderivate wurden als entzündungshemmend nachgewiesen . Dies deutet darauf hin, dass „2,3-Dihydro-5H-1,4-dithiino[2,3-b]indol“ möglicherweise zur Behandlung von entzündlichen Erkrankungen eingesetzt werden könnte.

Antikrebsanwendungen

Indolderivate wurden als krebshemmend nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise in der Krebsbehandlung eingesetzt werden könnte.

Anti-HIV-Anwendungen

Indolderivate haben sich in der Behandlung von HIV als vielversprechend erwiesen. Beispielsweise wurde eine Reihe neuartiger Indolyl- und Oxochromenylxanthenonderivate als Anti-HIV-1 berichtet .

Antioxidative Eigenschaften

Indolderivate wurden als antioxidativ nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise als Antioxidans verwendet werden könnte.

Antimikrobielle Anwendungen

Indolderivate wurden als antimikrobiell nachgewiesen . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von mikrobiellen Infektionen eingesetzt werden könnte.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has been found to bind to certain proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Moreover, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins involved in critical cellular functions .

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under specific conditions, but it can undergo degradation when exposed to certain environmental factors such as light and temperature. Long-term studies have shown that 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing cellular responses and improving metabolic functions. At higher doses, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole has been shown to affect the metabolism of lipids and carbohydrates by interacting with enzymes involved in these pathways .

Transport and Distribution

The transport and distribution of 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Eigenschaften

IUPAC Name |

3,5-dihydro-2H-[1,4]dithiino[2,3-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS2/c1-2-4-8-7(3-1)9-10(11-8)13-6-5-12-9/h1-4,11H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQFLCQBDYMBJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(S1)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395188 |

Source

|

| Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352524-37-9 |

Source

|

| Record name | 2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1307167.png)

![1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1307175.png)